N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride
Description
N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride is a spirocyclic compound characterized by a diazaspiro[4.5]decane core with two ketone groups at positions 1 and 3 and an acetamide substituent at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic chemistry applications. Its molecular formula is C₁₀H₁₄ClN₃O₃, with a molecular weight of 259.69 g/mol (calculated based on analogous compounds in ).
Properties
Molecular Formula |
C10H16ClN3O3 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
N-(1,3-dioxo-2,8-diazaspiro[4.5]decan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-7(14)12-13-8(15)6-10(9(13)16)2-4-11-5-3-10;/h11H,2-6H2,1H3,(H,12,14);1H |
InChI Key |
WSSBFGRTINNCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(=O)CC2(C1=O)CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C11H17N3O3 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride |
| Structural Features | Spirocyclic system with two nitrogen atoms and two ketone groups; acetamide substituent attached to the spiro nitrogen |
| CAS Number (related data) | Not explicitly available, but related compounds have CAS registry numbers (e.g., 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride: 2696-03-9) |
The compound’s key structural motif is a spiro[4.5]decane ring system with nitrogen atoms at positions 2 and 8, and keto groups at positions 1 and 3, forming a lactam-like structure. The acetamide group is linked to the nitrogen at position 2, and the compound is isolated as a hydrochloride salt for stability and solubility enhancement.
Preparation Methods of this compound
General Synthetic Strategy
The synthesis of this compound typically involves constructing the spirocyclic diazaspirodecane core followed by functionalization with the acetamide moiety. The synthesis can be summarized in two major stages:
- Formation of the diazaspirodecane-1,3-dione scaffold
- Introduction of the acetamide group on the nitrogen atom
- Conversion to hydrochloride salt for isolation
Detailed Synthetic Routes
Construction of the Diazaspiro[4.5]decane-1,3-dione Core
The diazaspirodecane core is commonly synthesized via cyclization reactions involving diamines and cyclic anhydrides or diketones. One approach involves the reaction of appropriate cycloalkanones or cyclic diketones with diamines under controlled conditions to form the spirocyclic lactam framework.
For example, 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride, a key intermediate, can be prepared by cyclization of 1,4-diaminobutane derivatives with cyclic keto acids or diketones, followed by acidification to obtain the hydrochloride salt.
The reaction is typically performed under inert atmosphere (argon) to prevent oxidation and side reactions, with careful temperature control to optimize yields.
Acetamide Functionalization
The acetamide group is introduced by acylation of the secondary amine nitrogen on the diazaspirodecane core. This step usually involves:
Reaction of the diazaspirodecane-1,3-dione with acetic anhydride or acetyl chloride in the presence of a base or under acidic catalysis to form N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide.
The reaction conditions are optimized to avoid over-acylation or decomposition of the spirocyclic system.
Purification is often achieved by recrystallization or chromatographic techniques.
Formation of Hydrochloride Salt
Representative Preparation Procedure
Analytical and Characterization Data
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the spirocyclic framework and acetamide substitution.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 239.27 g/mol.
- Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretches (~1650 cm⁻¹) and lactam carbonyl absorptions.
- Elemental Analysis: Matches calculated C, H, N percentages.
- Melting Point Determination: Confirms purity and identity of hydrochloride salt.
Summary of Key Literature and Data Sources
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Diazaspiro Cores
Key Observations:
- Core Flexibility : The target compound’s diazaspiro[4.5]decane core is smaller than the diazaspiro[5.5]undecane system in compound 8f (), which may reduce steric hindrance and alter ring strain.
- Functional Group Impact : Acetamide and acetonitrile substituents (e.g., 8f) influence polarity and hydrogen-bonding capacity, affecting solubility and receptor interactions .
- Pharmacophore Potential: The chloroindole-ethyl group in ’s compound introduces a bulky aromatic moiety, likely enhancing binding to hydrophobic targets compared to the simpler acetamide in the target compound .
Key Observations:
- High-Yield Cyclization : Trifluoroacetic anhydride is critical for forming spirocyclic cores in compounds like 8a–f, achieving yields >95% ().
- Salt Formation : Hydrochloride derivatives (e.g., the target compound) are typically synthesized via post-reaction HCl treatment, ensuring high purity and crystallinity .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogous spirocyclic hydrochlorides (e.g., 6,7-dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride) exhibit m.p. >150°C, suggesting high thermal stability .
- Solubility : Hydrochloride salts generally improve aqueous solubility compared to free bases, as seen in compound 7f (), which is soluble in chloroform and ethyl acetate .
Biological Activity
N-(1,3-Dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride is a compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms and two carbonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C10H16ClN3O3
- Molecular Weight : 261.70 g/mol
- Structure : The compound features a spirocyclic framework that is often associated with bioactive compounds, particularly in the context of drug design.
Biological Activity
The biological activity of this compound can be summarized as follows:
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the spirocyclic structure may enhance the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.
Anticancer Activity
Studies have suggested that spirocyclic compounds can influence cancer cell proliferation. The mechanism often involves the modulation of apoptosis pathways or inhibition of cell cycle progression. For instance, related compounds have shown cytotoxic effects on various cancer cell lines.
Neuropharmacological Effects
There is growing interest in the potential neuropharmacological applications of this compound. Its structural features suggest possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
The mechanism of action for this compound likely involves binding to specific biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | C10H16N2O3 | Contains tert-butyl group; potential enhanced lipophilicity |
| N-(1,3-Dioxo-2-methylspiro[4.5]decan-2-yl)acetamide | C11H17N3O3 | Similar spirocyclic structure; different substituents |
| N-(1,3-Dioxoindolylacetamide) | C11H12N2O3 | Indole ring present; diverse biological activities |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of spirocyclic compounds and evaluated their biological activities against specific cancer cell lines and microbial strains.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound.
- Binding Affinity Studies : Research has also been conducted to determine the binding affinity of this compound to various receptors involved in neurotransmission and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
